

Preclinical Safety Profile of Gadoterate Meglumine: A Technical Guide

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Compound of Interest

Compound Name: **Gadoterate Meglumine**

Cat. No.: **B3431781**

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Introduction

Gadoterate meglumine (marketed as Dotarem® and other trade names) is a gadolinium-based contrast agent (GBCA) utilized in magnetic resonance imaging (MRI). It is characterized by its macrocyclic and ionic structure, where a gadolinium ion (Gd^{3+}) is strongly bound within a DOTA (1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid) chelate. This high thermodynamic and kinetic stability is a cornerstone of its safety profile, minimizing the *in vivo* release of toxic free Gd^{3+} ions. This technical guide provides an in-depth summary of the preclinical safety data for **gadoterate meglumine**, focusing on non-clinical toxicology, safety pharmacology, and pharmacokinetic properties, including gadolinium retention. The information is intended for researchers, scientists, and professionals involved in drug development and biomedical research.

Non-Clinical Toxicology

A comprehensive battery of toxicology studies has been conducted in various animal models to characterize the safety profile of **gadoterate meglumine**. These studies have consistently demonstrated a wide safety margin.

Acute, Single-Dose, and Repeated-Dose Toxicity

Gadoterate meglumine exhibits low acute toxicity. Studies comparing it to linear GBCAs, such as Gd-DTPA, have shown that Gd-DOTA has a significantly higher safety factor, attributable to its greater molecular stability.^[1] Single and repeated-dose toxicity studies in both rodent and

non-rodent species have not revealed significant safety concerns.[\[2\]](#) A key study in dogs established a no-observed-adverse-effect level (NOAEL) at a dose 14 times higher than the standard clinical dose.[\[2\]](#)

Table 1: Summary of Single and Repeated-Dose Toxicity Studies

Study Type	Species	Doses	Duration	Key Findings
Single-Dose Toxicity	Dog	Up to 14x clinical dose	Single IV dose	No-Observed-Adverse-Effect Level (NOAEL) established at >14x the clinical dose. [2]
Juvenile Toxicity	Rat (Neonatal & Juvenile)	0.6, 1.25, 2.5 mmol/kg	Single dose (PND 10) or 6 administrations (PND 10-30)	Well-tolerated at all doses; no effects on growth, development, behavior, or sexual maturation. [3] [4]

| Local Tolerance | Rabbit | N/A | Perivenous injection | Evidence of moderate local irritation, suggesting potential for irritation if extravasation occurs clinically.[\[3\]](#) |

Genotoxicity and Carcinogenicity

Gadoterate meglumine has been evaluated in a standard battery of in vitro and in vivo genotoxicity assays. The results have consistently been negative, indicating no mutagenic or clastogenic potential.[\[3\]](#)[\[5\]](#)

Table 2: Genotoxicity Profile of **Gadoterate Meglumine**

Assay Type	System	Result
Bacterial Reverse Mutation (Ames Test)	S. typhimurium	Negative.[3][5]
Chromosome Aberration	Chinese Hamster Ovary (CHO) Cells	Negative.[3][5]
Gene Mutation	Chinese Hamster Lung (V79) Cells	Negative.[3]

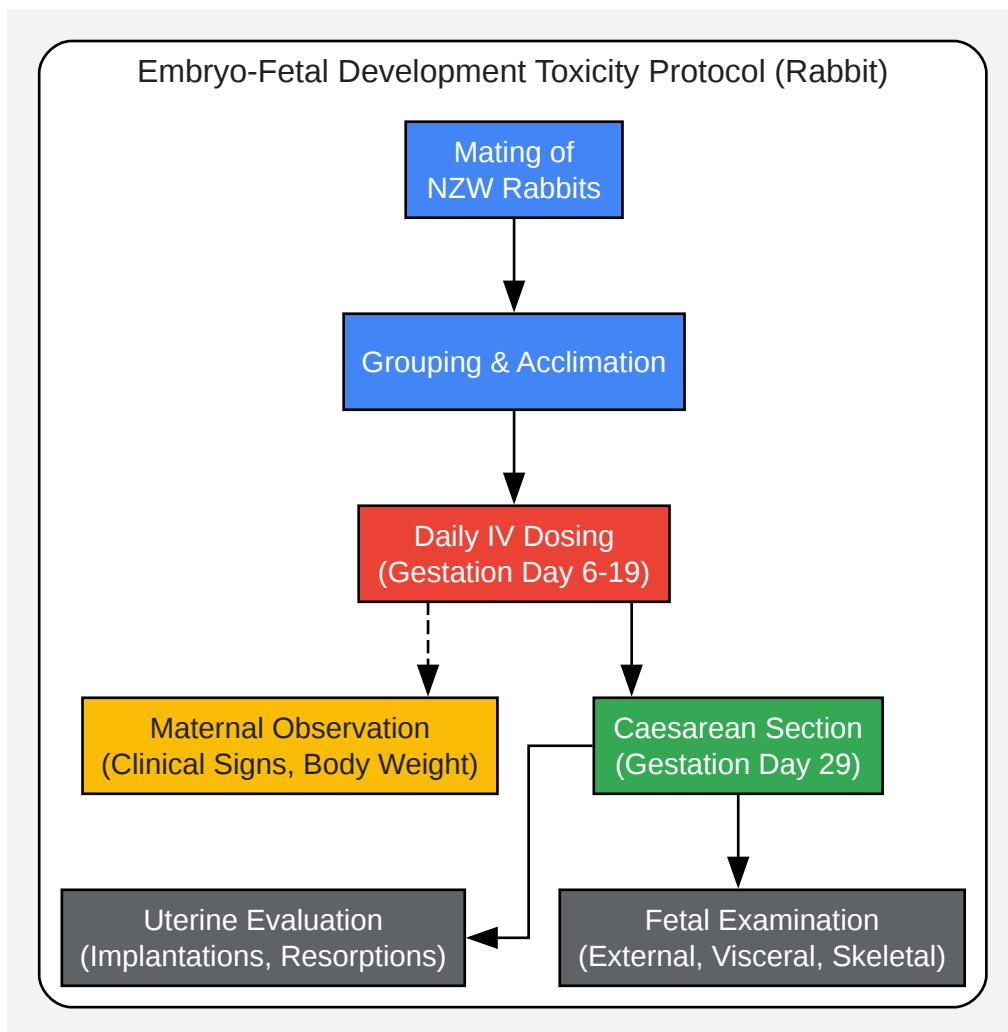
| In vivo Micronucleus Test | Mouse | Negative.[3][5] |

In line with regulatory guidelines for diagnostic imaging agents intended for acute or infrequent use, long-term carcinogenicity studies have not been conducted with **gadoterate meglumine**. [2][5]

Reproductive and Developmental Toxicity

The potential effects of **gadoterate meglumine** on fertility and embryo-fetal development have been assessed in rats and rabbits.

Experimental Protocol: Embryo-Fetal Developmental Toxicity Study (Rabbit) The study is designed to assess the potential adverse effects on pregnant females and the developing embryo and fetus following exposure to the test article during the period of organogenesis. Mated female New Zealand White rabbits are randomly assigned to groups and administered **gadoterate meglumine** intravenously daily from Gestation Day (GD) 6 to GD 19. Doses typically include a control and multiple test groups (e.g., 1, 3, and 7 mmol/kg/day).[3][6] Dams are monitored for clinical signs, body weight, and food consumption. On GD 29, a caesarean section is performed. The uterus is examined for the number of corpora lutea, implantations, resorptions, and live/dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.[3][6]



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Workflow for a typical embryo-fetal toxicity study.

The results showed no adverse effects on embryo-fetal development at doses up to 10 mmol/kg/day in rats and 3 mmol/kg/day in rabbits.[2] Maternal toxicity, including reduced body weight and food consumption, was noted at higher doses.[3][6] Furthermore, no impairment of male or female fertility was observed in rats at the highest tested dose of 10 mmol/kg/day.[2][3]

Table 3: Summary of Reproductive and Developmental Toxicity Studies

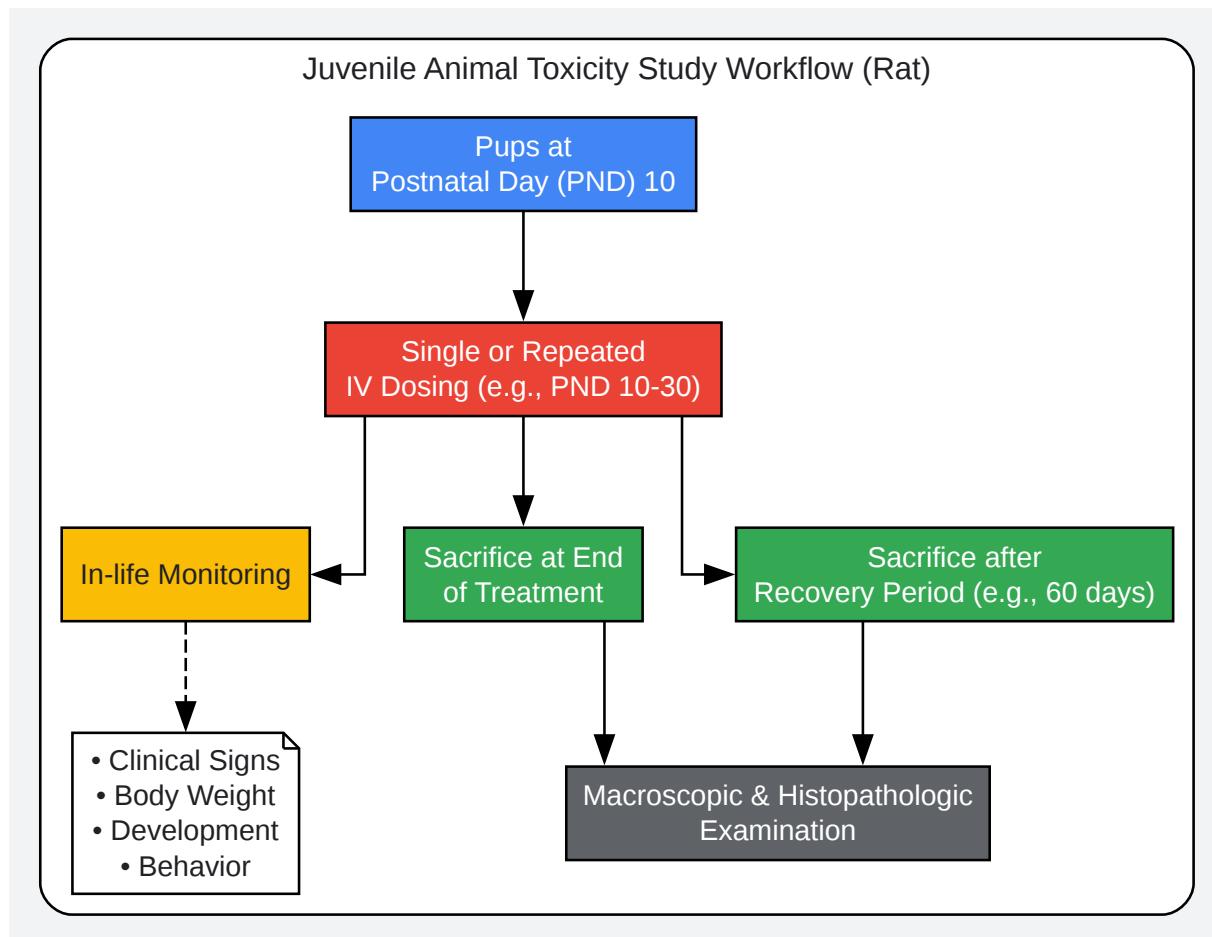
Study Type	Species	No-Observed-Adverse-Effect Level (NOAEL)
Fertility & Early Embryonic Development	Rat	10 mmol/kg/day (16x human dose).[2][3]
Embryo-Fetal Development (Fetal)	Rat	10 mmol/kg/day (16x human dose).[3]
Embryo-Fetal Development (Maternal)	Rat	Maternal toxicity observed at 10 mmol/kg/day.[3]
Embryo-Fetal Development (Fetal)	Rabbit	3 mmol/kg/day (10x human dose).[3][6]

| Embryo-Fetal Development (Maternal) | Rabbit | Maternal toxicity observed at 7 mmol/kg/day. [3][6] |

Juvenile Animal Toxicity

The safety of **gadoterate meglumine** has been specifically evaluated in neonatal and juvenile rats to support pediatric use.

Experimental Protocol: Juvenile Animal Toxicity Study (Rat) This study assesses the safety of the contrast agent during the period of postnatal development. Sprague-Dawley rats receive intravenous administration starting on postnatal day (PND) 10. The protocol involves either a single administration on PND 10 or repeated administrations (e.g., every four days from PND 10 to 30).[4] Doses are typically multiples of the recommended human dose (e.g., 1, 2, and 4 times).[4] Endpoints include monitoring for clinical signs, mortality, body weight, developmental landmarks (e.g., eye opening), behavior, and sexual maturation. Animals are sacrificed at the end of the treatment period or after a treatment-free recovery period for macroscopic and histopathological examination.[4]



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Workflow for a juvenile animal toxicity study.

These studies found that **gadoterate meglumine** was well-tolerated at all tested dose levels.

There were no treatment-related effects on mortality, clinical signs, growth, pre-weaning development, behavior, or sexual maturation.[3][4]

Safety Pharmacology

Safety pharmacology studies are designed to investigate potential undesirable pharmacodynamic effects on vital physiological functions. Studies with **gadoterate meglumine** have shown no significant effects on the cardiovascular, respiratory, or renal systems at doses well above the clinical range.[2] In a cardiovascular safety study in dogs, the NOAEL was established at more than three times the clinically applicable dose.[2]

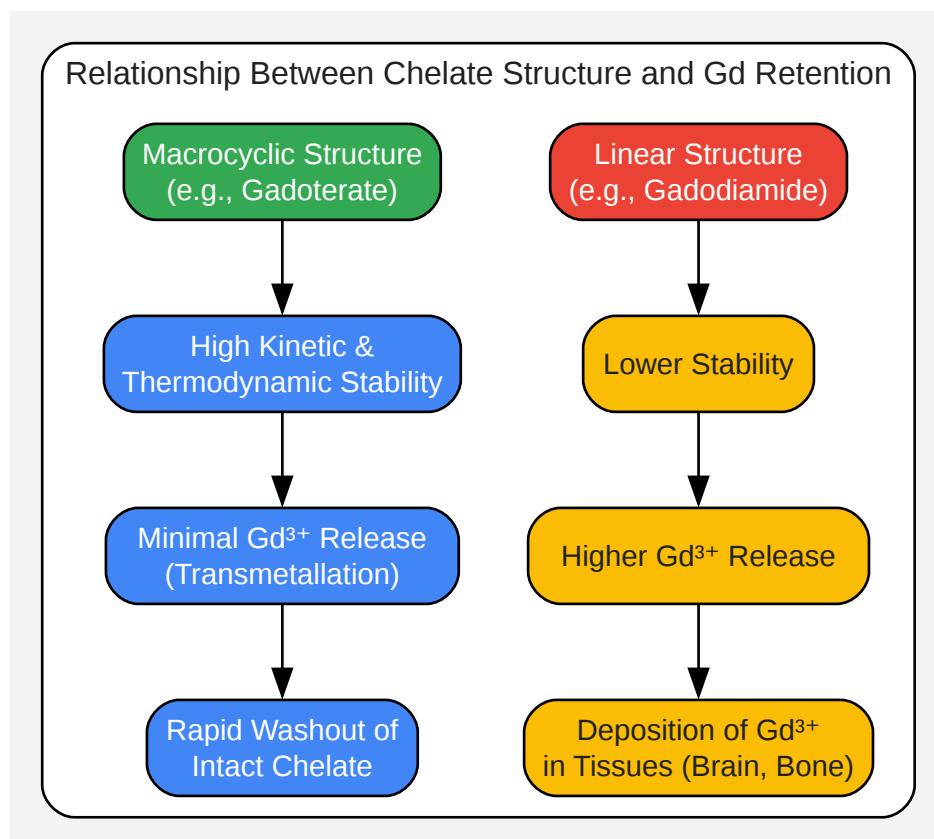
Pharmacokinetics and Gadolinium Retention

Pharmacokinetics, Biodistribution, and Excretion

Pharmacokinetic studies in multiple animal species show that **gadoterate meglumine** behaves as a typical extracellular fluid agent.^[1] Following intravenous injection, it distributes rapidly into the extracellular space, with minimal protein binding, and does not cross the intact blood-brain barrier.^[1] Elimination is swift and occurs almost exclusively via renal excretion through glomerular filtration.^{[1][2]} In juvenile rats, elimination was found to be more rapid in older pups (PND 30) compared to younger ones (PND 10), which reflects the natural maturation of kidney function.^[4]

Gadolinium Retention

A critical aspect of GBCA safety is the potential for long-term gadolinium retention in tissues, particularly the brain. This phenomenon is directly related to the stability of the Gd^{3+} -chelate complex. The macrocyclic structure of **gadoterate meglumine** confers high *in vivo* stability, leading to minimal dissociation and significantly less gadolinium retention compared to less stable linear GBCAs.



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Chelate stability dictates gadolinium retention risk.

A key preclinical study in rats directly compared brain retention after repeated administration of the macrocyclic **gadoterate meglumine** and the linear agent gadodiamide.^[7]

Experimental Protocol: Comparative Gadolinium Retention Study (Rat) Healthy rats received five intravenous injections of either **gadoterate meglumine** or a linear GBCA at a dose of 2.4 mmol Gd/kg over five weeks.^[7] Animals were sacrificed at various time points up to one year after the final injection. Brain tissue, particularly the cerebellum, was harvested and analyzed for total gadolinium concentration using inductively coupled plasma mass spectrometry (ICP-MS). T1-weighted MRI was also performed to detect signal hyperintensity in deep brain nuclei, an imaging correlate of gadolinium deposition.^[7]

The results were starkly different. Rats treated with **gadoterate meglumine** showed no T1 hyperintensity in the brain. The total gadolinium concentration in the cerebellum demonstrated a rapid, time-dependent washout, returning to near-background levels.^[7] In contrast, animals that received the linear agent showed persistent T1 hyperintensity and retained approximately 75% of the initial gadolinium in the cerebellum one year after the last injection.^[7]

Table 4: Gadolinium Retention in Rat Cerebellum 1 Year Post-Injection

Contrast Agent	Chelate Structure	Gd Concentration (nmol/g)	% Retention
Gadoterate Meglumine	Macrocyclic	0.07 ± 0.03	~2%
Gadodiamide	Linear	2.45 ± 0.35	~75%

Data adapted from a comparative study in rats.^[7]

Conclusion

The preclinical safety data for **gadoterate meglumine** demonstrate a very favorable profile. Its high stability, inherent to its macrocyclic structure, is a key determinant of its safety. The

comprehensive toxicological evaluation reveals low acute toxicity, an absence of genotoxic potential, and no adverse effects on fertility or development at clinically relevant dose multiples. Studies in juvenile animals confirm its safety in developing systems. Furthermore, pharmacokinetic and dedicated retention studies have shown that, unlike less stable linear agents, **gadoterate meglumine** is rapidly and almost completely eliminated from the body as an intact chelate, resulting in minimal long-term gadolinium retention in tissues. These preclinical findings provide a robust foundation for the safe clinical use of **gadoterate meglumine** in MRI.

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